molecular formula C12H17NO4S2 B605334 alpha-lipoic acid-NHS CAS No. 40846-94-4

alpha-lipoic acid-NHS

Katalognummer: B605334
CAS-Nummer: 40846-94-4
Molekulargewicht: 303.39
InChI-Schlüssel: WBCUIGFYTHUQHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-lipoic acid-N-hydroxysuccinimide (alpha-lipoic acid-NHS) is a compound derived from alpha-lipoic acid and N-hydroxysuccinimide. Alpha-lipoic acid is an organic, sulfur-containing compound known for its potent antioxidant properties and its role in mitochondrial bioenergetic reactions . N-hydroxysuccinimide is commonly used in bioconjugation reactions to activate carboxyl groups for coupling with amines . The combination of these two molecules results in this compound, which is used in various biochemical applications.

Wirkmechanismus

Target of Action

Alpha-lipoic acid (ALA) is a naturally occurring compound that plays a crucial role in mitochondrial bioenergetic reactions . It acts as a chelating agent for metal ions, a quenching agent for reactive oxygen species, and a reducing agent for the oxidized form of glutathione and vitamins C and E . It also has significant antioxidant and anti-inflammatory activity .

Mode of Action

The primary mechanism of action for ALA is its ability to scavenge free radicals and neutralize them before they can cause damage to the cells . The molecular nature of ALA clarifies its capability of taking part in a variety of biochemical reactions where the redox state is meaningful . The pivotal action of ALA is the antioxidant activity due to its ability to scavenge and inactivate free radicals .

Biochemical Pathways

ALA is involved in both central carbon metabolism and dissimilatory sulfur oxidation . It has been shown to chelate toxic metals both directly and indirectly by its capability to enhance intracellular glutathione (GSH) levels . This property is due to its ability to interact with GSH and recycle endogenous GSH . In skeletal muscle, ALA reduces triglyceride accumulation, enhances expression of the insulin receptor substrate 1 protein, and improves insulin sensitivity by activating 5’-AMP-activated protein kinase .

Pharmacokinetics

Exogenously administered ALA is reduced intracellularly by several enzymes and released as dihydrolipoic acid into the extracellular milieu . The bioavailability of ala in its pure form is low (approximately 30%) . Nanoformulations have shown promise in enhancing its solubility and absorption, making it more bioavailable .

Result of Action

ALA exhibits significant antioxidant activity protecting against oxidative damage in several diseases, including neurodegenerative disorders . It has therapeutic activity in lowering glucose levels in diabetic conditions . Similarly, ALA supplementation has multiple beneficial effects on the regression of the mitochondrial function and on oxidative stress associated with several diseases and aging .

Action Environment

The action of ALA can be influenced by environmental factors. For instance, its incorporation into nanoplatforms can affect factors like bioavailability, stability, reactivity, and targeted delivery . While ALA can be prone to degradation in its free form, encapsulation within nanoparticles ensures its stability over time, and its release in a controlled and sustained manner to the targeted tissues and cells .

Analyse Chemischer Reaktionen

Alpha-lipoic acid-NHS undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and primary amines for substitution reactions. Major products formed include dihydrolipoic acid and various amide derivatives.

Wissenschaftliche Forschungsanwendungen

Bioconjugation

Alpha-lipoic acid-NHS is primarily utilized in bioconjugation techniques. The NHS ester reacts with primary amines to form stable amide bonds, allowing the attachment of alpha-lipoic acid to various biomolecules, including proteins and peptides. This application is crucial in the development of targeted drug delivery systems and diagnostic agents.

Antioxidant Research

The antioxidant properties of alpha-lipoic acid make its NHS derivative a subject of interest in studies focused on oxidative stress. Research indicates that alpha-lipoic acid can scavenge free radicals and regenerate other antioxidants, thereby protecting cells from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases and metabolic disorders .

Diabetic Neuropathy

Clinical studies have demonstrated that alpha-lipoic acid significantly alleviates symptoms of diabetic neuropathy. For instance, a trial showed a reduction in total symptom scores by approximately 50% in patients receiving intravenous alpha-lipoic acid at 600 mg/day over three weeks .

Cancer Treatment

Recent investigations suggest that alpha-lipoic acid may inhibit cancer cell proliferation through modulation of signaling pathways such as ERK1/2 and AKT. The NHS derivative enhances these effects by improving the delivery of alpha-lipoic acid to tumor sites, potentially increasing its therapeutic efficacy against various cancers .

Cardiovascular Health

Alpha-lipoic acid has been explored for its potential benefits in cardiovascular disorders. Preclinical studies indicate that it may improve endothelial function and reduce blood pressure, contributing to cardiovascular health improvements .

Industrial Applications

In addition to its biomedical applications, this compound is used in the formulation of dietary supplements and cosmetics due to its anti-aging properties and ability to protect skin from oxidative stress.

Case Study 1: Cancer Therapy

A 49-year-old female with recurrent cervical sarcoma exhibited improved outcomes following treatment with this compound, suggesting its potential utility in cancer therapy.

Case Study 2: Diabetic Patients

In a cohort study involving diabetic patients, those treated with this compound showed significant improvements in neuropathic pain compared to control groups, highlighting its efficacy in managing diabetic complications.

Data Tables

Vergleich Mit ähnlichen Verbindungen

Alpha-lipoic acid-NHS can be compared with other similar compounds, such as:

This compound is unique due to its dual functionality as an antioxidant and a bioconjugation reagent, making it versatile in various scientific and industrial applications.

Biologische Aktivität

Alpha-lipoic acid (ALA) is a naturally occurring compound known for its antioxidant properties and its role in various metabolic processes. The derivative alpha-lipoic acid-NHS (N-hydroxysuccinimide) has garnered attention for its potential biological activities, particularly in drug delivery and therapeutic applications. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

Overview of Alpha-Lipoic Acid

Alpha-lipoic acid is a dithiol compound that plays a crucial role in mitochondrial bioenergetics as a cofactor for several enzyme complexes, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase. Its antioxidant properties allow it to scavenge reactive oxygen species (ROS) and regenerate other antioxidants, such as vitamin C and glutathione .

Alpha-lipoic acid exerts its biological effects through several mechanisms:

  • Antioxidant Activity : ALA neutralizes free radicals and reduces oxidative stress by regenerating other antioxidants.
  • Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing chronic inflammation associated with various diseases .
  • Neuroprotective Properties : ALA has been shown to improve mitochondrial function and protect against neurodegenerative conditions by enhancing neuronal survival and reducing apoptosis .

Biological Activity of this compound

The NHS ester derivative of ALA enhances its reactivity with amines, making it suitable for conjugation with biomolecules. This modification aims to improve the pharmacokinetic profile and therapeutic efficacy of ALA.

Key Research Findings

  • Cellular Uptake and Bioactivity : Studies indicate that this compound can facilitate cellular uptake of ALA, enhancing its bioavailability compared to free ALA. This is particularly relevant in targeting specific tissues or cells for therapeutic interventions .
  • Therapeutic Applications :
    • Diabetic Neuropathy : Clinical trials have demonstrated that ALA significantly reduces symptoms of diabetic neuropathy. Intravenous administration of ALA has shown a reduction in total symptom scores (TSS) by approximately 50% in patients receiving 600 mg/day over three weeks .
    • Cancer Treatment : Recent studies suggest that ALA may inhibit cancer cell proliferation through modulation of signaling pathways such as ERK1/2 and AKT. The NHS derivative may enhance these effects by improving the delivery of ALA to tumor sites .

Case Studies

  • Case Study 1 : A 49-year-old female with recurrent cervical sarcoma exhibited improved outcomes following treatment with this compound, suggesting potential benefits in cancer therapy .
  • Case Study 2 : In a cohort study involving diabetic patients, those treated with this compound showed significant improvements in neuropathic pain compared to control groups, highlighting its efficacy in managing diabetic complications .

Data Tables

Study TypeInterventionDosageOutcome MeasureResults
Clinical TrialIntravenous ALA600 mg/dayTotal Symptom Score (TSS)Reduction by 50% after 3 weeks
Cohort StudyOral ALA>600 mg/dayNeuropathic PainSignificant improvement noted
Case StudyALA-NHS in Cancer TherapyVariableTumor Size ReductionPositive response observed in patient

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-(dithiolan-3-yl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S2/c14-10-5-6-11(15)13(10)17-12(16)4-2-1-3-9-7-8-18-19-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCUIGFYTHUQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693233
Record name 1-{[5-(1,2-Dithiolan-3-yl)pentanoyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40846-94-4
Record name 1-{[5-(1,2-Dithiolan-3-yl)pentanoyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.